(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphanyl group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Chiral sulfinamide formation: The chiral sulfinamide is synthesized using a chiral auxiliary, such as (S)-tert-butanesulfinamide, which is then coupled with the phosphine ligand under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, creating a chiral environment that promotes the formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
Uniqueness
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphanyl group. This makes it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.
Properties
Molecular Formula |
C24H40NOPS |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3/t19-,28?/m0/s1 |
InChI Key |
XYSPJOWKDNSCGF-ZAFBDEJNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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